Dichloroacetylurea
Description
Dichloroacetylurea (chemical formula: C₃H₄Cl₂N₂O₂; molecular weight: 183.98 g/mol) is a chlorinated organic compound featuring a urea moiety (-NHCONH-) linked to a dichloroacetyl group (-Cl₂C(O)-). While direct data on this compound is sparse in the provided evidence, its analogs, such as Dichloroacetic acid (DCA) and Chloramphenicol, suggest applications in pharmaceuticals and agrochemicals. For instance, DCA is studied for its metabolic modulation in cancer therapy , while Chloramphenicol (a dichloroacetamide derivative) is a broad-spectrum antibiotic .
Properties
CAS No. |
63980-73-4 |
|---|---|
Molecular Formula |
C3H4Cl2N2O2 |
Molecular Weight |
170.98 g/mol |
IUPAC Name |
N-carbamoyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C3H4Cl2N2O2/c4-1(5)2(8)7-3(6)9/h1H,(H3,6,7,8,9) |
InChI Key |
NGEDENYFDJSBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(=O)N)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetylurea can be synthesized through several methods. One common synthetic route involves the reaction of dichloroacetyl chloride with urea. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CHCl}_2\text{COCl} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CHCl}_2\text{CONHCONH}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using dichloroacetyl chloride and urea as starting materials. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dichloroacetylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and urea.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted urea derivatives.
Hydrolysis: Dichloroacetic acid and urea.
Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced products can be formed.
Scientific Research Applications
Dichloroacetylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichloroacetyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including herbicides and pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloroacetylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Dichloroacetic Acid (DCA)
Dichloroacetyl Chloride
Chloramphenicol
Dichloroacetaldehyde
- Structure : C₂H₂Cl₂O.
- Key Properties :
- Applications : Intermediate in organic synthesis .
- Toxicity : Respiratory and skin irritant .
Comparative Data Table
Key Research Findings and Contrasts
Reactivity and Stability
- This compound vs. Dichloroacetyl Chloride : The urea group in this compound likely enhances hydrogen bonding and stability compared to the highly reactive dichloroacetyl chloride, which hydrolyzes readily .
- This compound vs. Chloramphenicol : Both contain dichloroacetyl groups, but Chloramphenicol’s nitrobenzene moiety enables targeted antibacterial activity, whereas this compound’s urea group may favor broader hydrogen-bond interactions .
Analytical Challenges
For example, Chloramphenicol’s quality control often involves HPLC to monitor impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
